REACTION_CXSMILES
|
N1(CCOC2C=CC(NC3C4N(C=CN=4)C(C4C=NNC=4)=CN=3)=CC=2)CCOCC1.[CH3:31][N:32]1[CH2:37][CH2:36][CH:35]([CH2:38][O:39][C:40]2[CH:45]=[CH:44][C:43]([N+:46]([O-])=O)=[CH:42][CH:41]=2)[CH2:34][CH2:33]1>C(O)C.[OH-].[Pd+2].[OH-]>[CH3:31][N:32]1[CH2:37][CH2:36][CH:35]([CH2:38][O:39][C:40]2[CH:41]=[CH:42][C:43]([NH2:46])=[CH:44][CH:45]=2)[CH2:34][CH2:33]1 |f:3.4.5|
|
Name
|
Compound 150
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(C=C1)NC=1C=2N(C(=CN1)C=1C=NNC1)C=CN2
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)COC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.182 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
over Celite 521 and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a red oil that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)COC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.402 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |